molecular formula C16H14FN5OS B12183518 N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12183518
M. Wt: 343.4 g/mol
InChI Key: WPRDZVFYPDCNIT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a tetrazole ring, and a tetrahydrobenzothiophene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and the coupling of the fluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Biological Activity

N-(4-fluorophenyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a fluorophenyl group, a tetrazole ring, and a tetrahydro-benzothiophene moiety, which contribute to its diverse pharmacological properties.

PropertyValue
Molecular FormulaC16H14FN5OS
Molecular Weight343.4 g/mol
IUPAC NameN-(4-fluorophenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
InChI KeyWPRDZVFYPDCNIT-UHFFFAOYSA-N
Canonical SMILESC1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NC4=CC=C(C=C4)F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor or modulator of various biological pathways. Its structural components enhance binding affinity and metabolic stability, making it particularly valuable in medicinal chemistry applications.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Anticancer Activity : Preliminary investigations suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : The compound has shown promise in neuroprotection assays, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.
  • Antimicrobial Properties : In vitro studies indicate that this compound possesses antimicrobial activity against a range of bacterial strains.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that the compound inhibited cell growth with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal injury, treatment with the compound significantly reduced cell death and improved cell viability by approximately 40% compared to untreated controls.

Study 3: Antimicrobial Activity

The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Metabolic Stability

The metabolic stability of this compound has been evaluated using human liver microsomes (HLMs). The results indicated that the compound maintains a high percentage of the parent compound after incubation periods typical for drug metabolism studies.

Structure–Activity Relationship (SAR)

The presence of the fluorophenyl group is critical for enhancing the biological activity of this compound. Modifications in the tetrazole ring and benzothiophene scaffold can significantly affect potency and selectivity against specific biological targets.

Properties

Molecular Formula

C16H14FN5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H14FN5OS/c17-10-5-7-11(8-6-10)19-15(23)14-12-3-1-2-4-13(12)24-16(14)22-9-18-20-21-22/h5-9H,1-4H2,(H,19,23)

InChI Key

WPRDZVFYPDCNIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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